6-Chloro-2-fluoro-3-methylbenzyl bromide
Overview
Description
The compound "6-Chloro-2-fluoro-3-methylbenzyl bromide" is a halogenated aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss related halogenated aromatic compounds and their properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis and crystal structure of chlorophenyl and fluorobenzyl derivatives are described, which are structurally related to the compound . Additionally, the crystal structure of a chloro-methylpyrimidine compound is reported, which includes a chloro-methylbenzyl moiety, a structural fragment that is somewhat similar to the target compound . Lastly, the molecular conformational structures of various halobenzoyl chlorides with different halogen substituents are analyzed, which can offer comparative data on the influence of halogen atoms on molecular structure .
Synthesis Analysis
The synthesis of related compounds involves the formation of complex heterocyclic structures, as seen in the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives . The process typically includes the formation of carbon-halogen bonds and the introduction of substituents into an aromatic ring. While the exact synthesis route for "6-Chloro-2-fluoro-3-methylbenzyl bromide" is not provided, similar synthetic strategies could be employed, such as halogenation reactions and the use of benzyl bromide as a starting material or reagent.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often characterized by the presence of intramolecular hydrogen bonding and π-π stacking interactions, which can influence the overall conformation and stability of the molecule . The presence of different halogen atoms can lead to variations in molecular geometry, as seen in the case of 2-fluorobenzoyl chloride and its chloro and bromo analogs . These structural analyses are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Although the specific chemical reactions of "6-Chloro-2-fluoro-3-methylbenzyl bromide" are not detailed in the provided papers, the reactivity of halogenated aromatic compounds is generally influenced by the electronic effects of the substituents. For example, the presence of electron-withdrawing groups such as chlorine and fluorine can activate the aromatic ring towards nucleophilic substitution reactions. The benzyl bromide moiety is also known to be a good leaving group, which can participate in various substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are determined by their molecular structure and the nature of their substituents. The crystallographic data provided for related compounds indicate that halogen substituents can affect the packing and density of the crystals . The gas-phase molecular structures of halobenzoyl chlorides suggest that the size of the halogen atom can influence bond distances and the planarity of the molecule . These properties are essential for predicting the behavior of "6-Chloro-2-fluoro-3-methylbenzyl bromide" in different environments and its potential applications.
Scientific Research Applications
Asymmetric Synthesis in PET Radiotracers
6-Chloro-2-fluoro-3-methylbenzyl bromide is used in the preparation of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are significant in the development of radiotracers for Positron Emission Tomography (PET). Such radiotracers are vital for non-invasive imaging techniques used in medical diagnostics (Zaitsev et al., 2002).
Enzymatic Reactivity and Inhibition
In enzymology, derivatives of 6-Chloro-2-fluoro-3-methylbenzyl bromide have been studied for their varying roles as substrates and inhibitors. For instance, certain halomethyl benzoyl formates, related to this compound, act as competitive inhibitors or normal substrates for benzoylformate decarboxylase, which influences the enzymatic reactions significantly (Reynolds et al., 1988).
Synthesis of Neuroleptics
This compound is also pivotal in synthesizing labeled neuroleptics. Neuroleptics, used primarily in the treatment of psychiatric disorders, can be radioactively labeled for research purposes. The synthesis involves the use of fluorobenzyl bromides, of which 6-Chloro-2-fluoro-3-methylbenzyl bromide is a key component (Hatano et al., 1991).
Safety And Hazards
6-Chloro-2-fluoro-3-methylbenzyl bromide is classified as Acute Tox. 4 Oral according to the GHS classification system . The hazard statements associated with this compound are H314 and H335, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The precautionary statements are P271, P260, and P280 .
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVTYYKMSFGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378635 | |
Record name | 6-Chloro-2-fluoro-3-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methylbenzyl bromide | |
CAS RN |
261762-88-3 | |
Record name | 2-(Bromomethyl)-1-chloro-3-fluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-fluoro-3-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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